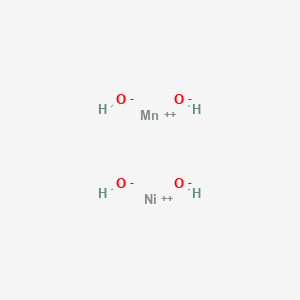
Manganese(2+);nickel(2+);tetrahydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Manganese(2+);nickel(2+);tetrahydroxide is a coordination compound that consists of manganese and nickel ions coordinated with hydroxide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of manganese(2+);nickel(2+);tetrahydroxide typically involves the reaction of manganese(II) and nickel(II) salts with a hydroxide source. One common method is to dissolve manganese(II) chloride and nickel(II) chloride in water, followed by the addition of sodium hydroxide solution. The reaction proceeds as follows:
[ \text{MnCl}_2 + \text{NiCl}_2 + 4\text{NaOH} \rightarrow \text{Mn(OH)}_2 + \text{Ni(OH)}_2 + 4\text{NaCl} ]
The resulting precipitate is then filtered, washed, and dried to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pH, and concentration, are carefully controlled to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Manganese(2+);nickel(2+);tetrahydroxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of manganese and nickel.
Reduction: It can be reduced to lower oxidation states under specific conditions.
Substitution: The hydroxide ligands can be substituted with other ligands such as halides or organic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using halide salts or organic ligands in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield manganese(III) or manganese(IV) compounds, while reduction may produce manganese(I) or nickel(I) species.
Aplicaciones Científicas De Investigación
Manganese(2+);nickel(2+);tetrahydroxide has several scientific research applications, including:
Catalysis: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Electrochemistry: The compound is studied for its electrochemical properties and potential use in batteries and supercapacitors.
Materials Science: It is investigated for its potential use in the synthesis of advanced materials with unique properties.
Biology and Medicine:
Mecanismo De Acción
The mechanism by which manganese(2+);nickel(2+);tetrahydroxide exerts its effects involves the interaction of the metal ions with various molecular targets. The manganese and nickel ions can participate in redox reactions, coordinate with other molecules, and influence the activity of enzymes and other proteins. The specific pathways and targets depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Manganese(II) hydroxide: Similar in structure but lacks the nickel component.
Nickel(II) hydroxide: Similar in structure but lacks the manganese component.
Mixed metal hydroxides: Compounds containing other metal ions such as cobalt or zinc in combination with manganese or nickel.
Uniqueness
Manganese(2+);nickel(2+);tetrahydroxide is unique due to the combination of manganese and nickel ions, which imparts distinct chemical and physical properties. This combination can enhance the compound’s catalytic activity, electrochemical performance, and stability compared to single-metal hydroxides.
Propiedades
Número CAS |
159374-49-9 |
|---|---|
Fórmula molecular |
H4MnNiO4 |
Peso molecular |
181.661 g/mol |
Nombre IUPAC |
manganese(2+);nickel(2+);tetrahydroxide |
InChI |
InChI=1S/Mn.Ni.4H2O/h;;4*1H2/q2*+2;;;;/p-4 |
Clave InChI |
FXOOEXPVBUPUIL-UHFFFAOYSA-J |
SMILES canónico |
[OH-].[OH-].[OH-].[OH-].[Mn+2].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)

![[(Hex-3-en-3-yl)sulfanyl]benzene](/img/structure/B14275253.png)
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
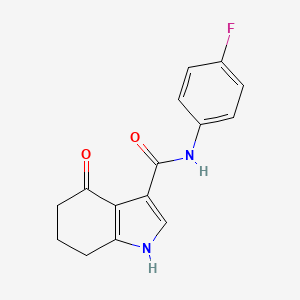
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
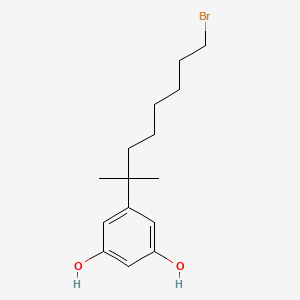
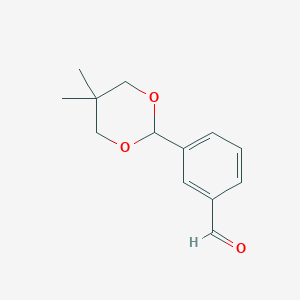
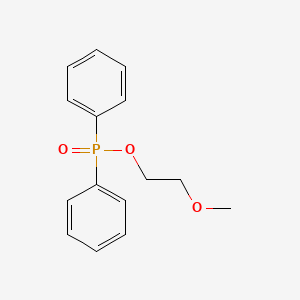
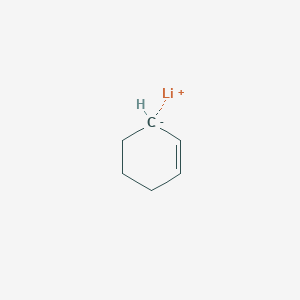
![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)

